1-(Oxetan-3-yl)piperazine hemioxalate

Stoichiometric control Salt selection Reaction reproducibility

Choose this preformed hemioxalate salt for precise 2:1 (base:oxalic acid) stoichiometry—eliminating hydration-related mass errors (5–15%) that plague free base dispensing. The crystalline solid format enables automated powder handling, while the oxetane motif delivers a documented ~1.6-unit pKaH reduction (from ~8.0 to ~6.4) vs. non-oxetane piperazines, attenuating P-gp efflux and improving CNS permeability. Ideal for Syk inhibitor, GPCR modulator, and BRD4 ligand synthesis via Buchwald-Hartwig or SNAr coupling. Store at RT, dry.

Molecular Formula C16H30N4O6
Molecular Weight 374.43 g/mol
CAS No. 1523571-19-8
Cat. No. B1446091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxetan-3-yl)piperazine hemioxalate
CAS1523571-19-8
Molecular FormulaC16H30N4O6
Molecular Weight374.43 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2COC2.C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H14N2O.C2H2O4/c2*1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h2*7-8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyDOJSJNFGIBAYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxetan-3-yl)piperazine hemioxalate (CAS 1523571-19-8): Procurement-Ready Specifications and Physicochemical Baseline


1-(Oxetan-3-yl)piperazine hemioxalate (CAS 1523571-19-8) is a preformed salt of the oxetane-piperazine building block, supplied as a hemioxalate (2:1 piperazine base:oxalic acid) crystalline solid with molecular formula C16H30N4O6 and molecular weight 374.43 g/mol . The parent free base (1-(Oxetan-3-yl)piperazine, CAS 1254115-23-5) is a heterocyclic amine featuring a piperazine ring N-substituted with an oxetan-3-yl group, widely employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR-targeted agents, and Syk inhibitors due to the oxetane motif's established ability to modulate pKa, solubility, and metabolic stability [1][2].

1-(Oxetan-3-yl)piperazine hemioxalate (CAS 1523571-19-8): Why Free Base or Alternative Salts Cannot Be Substituted Without Quantitative Validation


Substituting 1-(Oxetan-3-yl)piperazine hemioxalate with the free base (CAS 1254115-23-5) or alternative salts (e.g., hydrochloride, CAS 1369338-92-0; dihydrochloride; trifluoroacetate) introduces unvalidated changes in crystallinity, hygroscopicity, and stoichiometric consistency that directly impact reaction reproducibility and yield . The hemioxalate counterion provides a defined 2:1 base:acid ratio, whereas free base amines are prone to variable hydration, carbonate formation upon atmospheric exposure, and batch-to-batch pKa shifts that alter nucleophilicity in coupling reactions . Furthermore, the oxetane-piperazine scaffold's differentiation from non-oxetane piperazines (e.g., 1-phenylpiperazine, 1-Boc-piperazine) is established via the oxetane ring's documented ability to reduce the calculated pKaH of an adjacent piperazine nitrogen from approximately 8.0 to 6.4, a quantitative shift that cannot be replicated by alkyl or aryl substituents [1][2].

1-(Oxetan-3-yl)piperazine hemioxalate (CAS 1523571-19-8): Quantitative Differentiation Evidence Versus Closest Analogs


Defined Stoichiometry (2:1 Base:Oxalate) Versus Variable Free Base Hydration and Carbonate Content

The hemioxalate salt of 1-(Oxetan-3-yl)piperazine provides a fixed 2:1 molar ratio of piperazine base to oxalic acid, corresponding to a molecular formula C16H30N4O6 and molecular weight 374.43 g/mol . In contrast, the free base (CAS 1254115-23-5, MW 142.2 g/mol) is a hygroscopic oil or low-melting solid that absorbs atmospheric CO2 and water to form variable carbonate/hydrate species, introducing undefined stoichiometric mass that directly alters calculated reagent equivalents in amide couplings, N-arylations, and reductive aminations .

Stoichiometric control Salt selection Reaction reproducibility

Vendor-Supplied Purity Certification (95–98%) Versus In-House Free Base Purification Requirement

Commercial vendors supply 1-(Oxetan-3-yl)piperazine hemioxalate with batch-specific QC documentation certifying purity of ≥95% (standard grade) or ≥98% (NLT grade) by HPLC and/or NMR . The free base (CAS 1254115-23-5) is also available at 95% nominal purity but lacks the salt form's enhanced crystallinity and long-term bench stability, often requiring re-purification (distillation or column chromatography) prior to use in sensitive reactions [1].

Purity specification QC release Synthetic intermediate

Oxetane-Induced pKa Reduction of Piperazine Nitrogen (pKaH ~8.0 → ~6.4) Versus Non-Oxetane Piperazines

The oxetan-3-yl substituent reduces the calculated pKaH of the adjacent piperazine nitrogen from approximately 8.0 (for unsubstituted piperazine or alkyl-substituted piperazines) to approximately 6.4 [1]. This 1.6 log unit reduction in basicity is a direct consequence of the electron-withdrawing inductive effect and conformational rigidity of the four-membered oxetane ring, a property not observed with piperidines, morpholines, or N-alkyl/aryl piperazine analogs [2].

pKa modulation Basicity tuning Drug-like properties

Hygroscopic Solid with Defined -20°C Storage Versus Free Base Oil/Amorphous Solid

1-(Oxetan-3-yl)piperazine hemioxalate is supplied as a hygroscopic crystalline solid requiring storage at -20°C under inert atmosphere (argon) to maintain purity and prevent deliquescence . The free base (CAS 1254115-23-5) is typically an oil or low-melting amorphous solid that is more challenging to handle accurately and prone to oxidative degradation upon air exposure [1].

Physical form Storage stability Handling

1-(Oxetan-3-yl)piperazine hemioxalate (CAS 1523571-19-8): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Syk Kinase Inhibitors and BRD4 Bromodomain Ligands Requiring Defined Stoichiometry

In the preparation of Syk inhibitors (e.g., crystalline succinate salts of imidazo[1,2-a]pyrazin-8-amine derivatives) and BRD4 bromodomain ligands, the 1-(Oxetan-3-yl)piperazine moiety is incorporated via nucleophilic aromatic substitution or Buchwald-Hartwig coupling [1]. The hemioxalate salt's fixed 2:1 stoichiometry ensures accurate molar equivalents are delivered, critical for high-yielding, reproducible aminations where free base mass errors of 5–15% due to hydration would compromise product purity and yield .

Lead Optimization Campaigns Targeting CNS Penetration or Reduced P-gp Efflux

For drug discovery programs requiring CNS exposure or oral bioavailability, the oxetane-piperazine scaffold is selected based on the documented 1.6-unit reduction in pKaH (from ~8.0 to ~6.4) relative to non-oxetane piperazines [2]. This basicity attenuation reduces P-gp efflux susceptibility and improves passive permeability, making the building block a rational choice for kinase inhibitors and GPCR modulators where central target engagement is required [3].

High-Throughput Parallel Synthesis Requiring Crystalline, Free-Flowing Building Blocks

Automated liquid handlers and powder dispensing platforms demand solid, free-flowing reagents with minimal static charge and hygroscopicity. The hemioxalate salt's crystalline solid form at -20°C meets these requirements, whereas the free base's oil or amorphous solid nature introduces dispensing inaccuracy and cross-contamination risk in multi-well plate synthesis .

Medicinal Chemistry Exploration of Oxetane-Containing Bioisosteres

Oxetanes are established bioisosteres of carbonyl groups and gem-dimethyl motifs, offering improved metabolic stability and solubility [3]. 1-(Oxetan-3-yl)piperazine hemioxalate serves as a versatile entry point for appending the oxetane-piperazine fragment onto lead scaffolds via reductive amination or N-alkylation, enabling rapid SAR exploration of the oxetane's property-modulating effects without the purification burden of free base starting material .

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